Cas no 333746-44-4 ((5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid)

(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid structure
333746-44-4 structure
Product name:(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid
CAS No:333746-44-4
MF:C10H9O5Br
Molecular Weight:289.079
CID:3057389
PubChem ID:818608

(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid 化学的及び物理的性質

名前と識別子

    • (5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid
    • Cambridge id 6073757
    • AKOS000113357
    • 2-(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
    • starbld0015765
    • (5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
    • AG-690/15442667
    • CS-0118094
    • 333746-44-4
    • STK347062
    • インチ: InChI=1S/C10H9BrO5/c1-15-8-2-6(4-12)7(11)3-9(8)16-5-10(13)14/h2-4H,5H2,1H3,(H,13,14)
    • InChIKey: ZMWGSDFTCMCIKV-UHFFFAOYSA-N

計算された属性

  • 精确分子量: 287.96334Da
  • 同位素质量: 287.96334Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 5
  • 重原子数量: 16
  • 回転可能化学結合数: 5
  • 複雑さ: 258
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 72.8Ų
  • XLogP3: 1.6

(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
BA41069-10mg
(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
333746-44-4
10mg
$218.00 2024-04-20
A2B Chem LLC
BA41069-20mg
(5-bromo-4-formyl-2-methoxyphenoxy)acetic acid
333746-44-4
20mg
$225.00 2024-04-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1188734-10mg
2-(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid
333746-44-4 98%
10mg
¥1335.00 2024-05-18
abcr
AB550766-250 mg
(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid; .
333746-44-4
250MG
€147.80 2022-03-24
abcr
AB550766-1 g
(5-Bromo-4-formyl-2-methoxyphenoxy)acetic acid; .
333746-44-4
1g
€166.70 2022-03-24

(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid 関連文献

(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acidに関する追加情報

Introduction to (5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic Acid (CAS No. 333746-44-4)

(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid, identified by its CAS number 333746-44-4, is a versatile compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that exhibit a unique combination of structural features, making it a valuable scaffold for the development of novel therapeutic agents. The presence of both bromine and formyl functional groups, along with a methoxy substituent, provides multiple sites for chemical modification, enabling the synthesis of derivatives with tailored biological activities.

The< strong> bromo substituent at the 5-position of the phenoxy ring introduces electrophilic characteristics, which can be exploited in various synthetic pathways. This feature is particularly useful in cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, where it can serve as an anchor point for the introduction of aryl or heteroaryl groups. The< strong> formyl group at the 4-position acts as a key reactive site for condensation reactions, allowing for the formation of Schiff bases and other heterocyclic structures. Additionally, the< strong> methoxy group at the 2-position contributes to the overall electronic properties of the molecule, influencing its reactivity and potential biological interactions.

In recent years, there has been growing interest in exploring the pharmacological potential of< strong>(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid. Its structural motif is reminiscent of several known bioactive compounds, suggesting that it may possess properties relevant to drug discovery. For instance, studies have indicated that phenoxyacetic acid derivatives can interact with various biological targets, including enzymes and receptors involved in metabolic pathways. The< strong> bromo and< strong> formyl groups provide opportunities for further functionalization, enabling researchers to fine-tune the molecule's binding affinity and selectivity.

One area where this compound has shown promise is in the development of inhibitors for enzymes that play a role in inflammatory responses. The< strong> methoxy group may enhance solubility and bioavailability, while the< strong> bromo and< strong> formyl groups can be strategically modified to target specific enzymatic sites. Preliminary studies have suggested that derivatives of< strong>(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid may exhibit anti-inflammatory properties by modulating key signaling pathways. These findings align with current trends in drug discovery, where targeting inflammation is a critical strategy for treating chronic diseases such as arthritis and cardiovascular disorders.

The synthetic accessibility of< strong>(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid also contributes to its appeal in research settings. The compound can be readily synthesized through well-established organic chemistry protocols, allowing for rapid exploration of its derivatives. This flexibility is particularly valuable in high-throughput screening programs, where large libraries of compounds need to be generated and tested for biological activity. The ability to introduce diverse functional groups at strategic positions within the molecule allows for the creation of a wide range of analogs with varying pharmacological profiles.

In addition to its potential as an anti-inflammatory agent, research has also explored the antimicrobial properties of< strong>(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid. The< strong> bromo substituent is known to enhance microbial recognition by many compounds, making it an attractive feature for developing novel antibiotics or antifungals. Furthermore, the< strong> formyl group can participate in hydrogen bonding interactions with bacterial enzymes or cell wall components, potentially disrupting essential biological processes. These characteristics make this compound a promising candidate for further investigation in antimicrobial drug development.

The integration of computational methods into drug discovery has further enhanced the utility of< strong>(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid. Molecular modeling techniques can be employed to predict how this compound interacts with biological targets at the atomic level. By understanding these interactions, researchers can design derivatives with improved binding affinity and reduced off-target effects. The availability of high-resolution structures for many enzymes and receptors has facilitated this process, allowing for more accurate predictions and rational design strategies.

The role of natural products as inspiration for drug development cannot be overstated. Many bioactive compounds isolated from plants or microorganisms share structural similarities with synthetic molecules like< strong>(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid. By studying these natural products, researchers can gain insights into how different functional groups contribute to biological activity. This approach has led to numerous successful drug candidates over the years and continues to be a valuable strategy in modern pharmaceutical research.

The future prospects for< strong>(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid are promising given its unique structural features and potential biological activities. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in drug discovery efforts. The ability to modify multiple functional groups within its framework provides a rich platform for innovation, allowing researchers to explore diverse pharmacological possibilities.

In conclusion,< strong>(5-Bromo-4-formyl-2-methoxy-phenoxy)-acetic acid, CAS No.< strong>333746-44-4, represents an exciting opportunity in chemical biology and pharmaceutical research. Its structural complexity and reactivity make it a versatile scaffold for developing novel therapeutic agents with applications ranging from anti-inflammatory treatments to antimicrobial drugs. As our understanding of biological systems continues to expand, compounds like this one will undoubtedly contribute significantly to advancing medical science.

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